N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a synthetic organic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyrazine rings in its structure suggests it may exhibit diverse pharmacological properties.
Properties
IUPAC Name |
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-10(22)19-15-13(11-5-3-2-4-6-11)20-16(24-15)21-14(23)12-9-17-7-8-18-12/h2-9H,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVSMRKEXZAQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=NC=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes:
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Formation of the Thiazole Ring:
Starting Materials: 4-phenylthiosemicarbazide and α-haloketone.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions to form the thiazole ring.
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Acetylation:
Starting Material: The thiazole derivative.
Reaction Conditions: Acetylation is performed using acetic anhydride in the presence of a base such as pyridine.
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Formation of the Pyrazine Ring:
Starting Materials: The acetylated thiazole derivative and 2,3-dichloropyrazine.
Reaction Conditions: The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) under heating.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- N-(5-acetamido-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Comparison:
- Uniqueness: The presence of both acetamido and phenyl groups in N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide enhances its potential biological activity compared to similar compounds.
- Activity Profile: The specific substitutions on the thiazole and pyrazine rings can significantly influence the compound’s pharmacological properties, making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
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